molecular formula C17H18FN3O B12237726 1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine

1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine

Cat. No.: B12237726
M. Wt: 299.34 g/mol
InChI Key: SUFWQGBCKXXSJQ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with 3-methylphenylpiperazine under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine
  • 1-(3-Bromopyridine-4-carbonyl)-4-(3-methylphenyl)piperazine
  • 1-(3-Iodopyridine-4-carbonyl)-4-(3-methylphenyl)piperazine

Uniqueness

1-(3-Fluoropyridine-4-carbonyl)-4-(3-methylphenyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18FN3O/c1-13-3-2-4-14(11-13)20-7-9-21(10-8-20)17(22)15-5-6-19-12-16(15)18/h2-6,11-12H,7-10H2,1H3

InChI Key

SUFWQGBCKXXSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=NC=C3)F

Origin of Product

United States

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